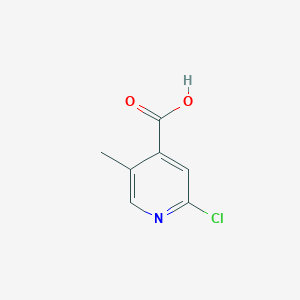

2-Chloro-5-methylisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAKGNAGCNTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951030-56-1 | |

| Record name | 2-chloro-5-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methylisonicotinic Acid: A Key Intermediate in Modern Drug Discovery

CAS Number: 951030-56-1

This technical guide provides a comprehensive overview of 2-Chloro-5-methylisonicotinic acid, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into its chemical and physical properties, outlines a representative synthetic pathway, explores its applications as a pharmaceutical intermediate, and provides essential safety and handling information.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-5-methylpyridine-4-carboxylic acid, is a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile scaffold for the synthesis of more complex molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 951030-56-1 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [4] |

| SMILES | O=C(O)C1=C(C)C=NC(Cl)=C1 | [2] |

| Storage | 2-8 °C in an inert atmosphere | [2] |

Synthesis of this compound: A Representative Pathway

A likely synthetic approach would start with the commercially available 2-hydroxy-5-methylisonicotinic acid. The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This transformation is a well-established method for the synthesis of 2-chloropyridines from their corresponding 2-hydroxypyridine tautomers.

Below is a detailed, representative experimental protocol for this transformation.

Experimental Protocol: Synthesis from 2-Hydroxy-5-methylisonicotinic Acid

Disclaimer: This is a representative protocol based on analogous transformations and should be optimized and validated in a laboratory setting.

Materials:

-

2-Hydroxy-5-methylisonicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-hydroxy-5-methylisonicotinic acid.

-

Slowly add an excess of phosphorus oxychloride (e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the excess phosphorus oxychloride by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.

Applications in Drug Discovery and Development

Substituted pyridine carboxylic acids are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents.[1] Their structural rigidity, ability to participate in hydrogen bonding, and the modifiable nature of the pyridine ring make them ideal scaffolds for targeting various biological entities.[1]

While a specific, marketed drug that directly utilizes this compound as a starting material is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. The 2-chloropyridine moiety is a key pharmacophore in many kinase inhibitors, where the chlorine atom can be displaced by a nucleophilic amine from another part of the molecule to form a crucial hinge-binding interaction with the target kinase.

A notable application of similar building blocks is in the synthesis of kinase inhibitors . For instance, 2-bromo-6-methylisonicotinic acid is a key intermediate in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are being investigated for the treatment of inflammatory diseases.[5] The chloro-analog, this compound, is expected to have similar reactivity and utility in such synthetic campaigns. The carboxylic acid group provides a convenient handle for amide bond formation, a common linkage in drug molecules, allowing for the facile introduction of diverse side chains to explore the structure-activity relationship (SAR).

Reactivity, Stability, and Handling

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing carboxylic acid group, and the presence of a good leaving group (chloride). The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, particularly with amine nucleophiles, a reaction frequently exploited in the synthesis of kinase inhibitors.[6][7]

The carboxylic acid moiety can undergo standard transformations such as esterification, amide bond formation, and reduction.

Stability and Storage:

This compound is a stable solid under normal laboratory conditions. However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8] For optimal stability, storage at 2-8 °C under an inert atmosphere is recommended.[2]

Spectroscopic Characterization

While publicly accessible, detailed spectra for this compound are limited, its structure allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro, methyl, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1730 cm⁻¹. A broad absorption for the O-H stretch of the carboxylic acid will also be present in the range of 2500-3300 cm⁻¹.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and eye irritation.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PrepChem. The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

-

Eureka | Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available at: [Link]

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Filo. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..). Published May 4, 2025. Available at: [Link]

-

Ascendex Scientific, LLC. 2-chloro-5-hydroxyisonicotinic acid. Available at: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available at: [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Published May 20, 2025. Available at: [Link]

-

ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling | Organic Letters. Published January 14, 2026. Available at: [Link]

- Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC - NIH. Available at: [Link]

-

ResearchGate. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Published November 22, 2017. Available at: [Link]

-

ResearchGate. Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Published August 6, 2025. Available at: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Published September 11, 2023. Available at: [Link]

-

ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid | Request PDF. Available at: [Link]

-

PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Published August 7, 2025. Available at: [Link]

-

chemical-kinomics. Drug Discovery - Inhibitor. Available at: [Link]

-

A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH. Available at: [Link]

-

ResearchGate. Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Published August 6, 2025. Available at: [Link]

-

Bentham Science. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Available at: [Link]

-

Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Published August 27, 2025. Available at: [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Published January 28, 2021. Available at: [Link]

-

ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Published August 9, 2025. Available at: [Link]

-

ScienceDaily. Chemists synthesize an improved building block for medicines. Published July 3, 2024. Available at: [Link]

-

Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC - NIH. Available at: [Link]

-

Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Published April 14, 2019. Available at: [Link]

-

EurekAlert!. Chemists synthesize an improved building block for medicines. Published July 3, 2024. Available at: [Link]

-

Journal of - Materials Chemistry C. Published March 13, 2023. Available at: [Link]

-

ResearchGate. A “building block triangle” representing building blocks for medicinal chemistry.. Available at: [Link]

- Google Patents. US7495103B2 - Modulators of ATP-binding cassette transporters.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 951030-56-1|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methylisonicotinic acid, a substituted pyridine carboxylic acid, represents a class of compounds of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a halogenated pyridine ring and a carboxylic acid group, suggest potential applications as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials. The physicochemical properties of this molecule are paramount in determining its reactivity, solubility, bioavailability, and overall suitability for various applications. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed, field-proven methodologies for their experimental determination.

Section 1: Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental molecular and physical properties. While extensive experimental data for this compound is not widely published, we can compile its basic molecular information and utilize robust computational models to predict key physicochemical parameters. These predicted values serve as valuable estimates for guiding experimental design and hypothesis generation.

Table 1: Molecular and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-methylpyridine-4-carboxylic acid | - |

| CAS Number | 951030-56-1 | , [1] |

| Molecular Formula | C₇H₆ClNO₂ | , [2][3] |

| Molecular Weight | 171.58 g/mol | , [2][3] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Predicted pKa | ~2.5 (acidic), ~2.0 (basic) | Computational Prediction |

| Predicted logP | 1.95 | Molinspiration Prediction[4] |

| Predicted Aqueous Solubility | -3.1 (logS mol/L) | Chemaxon Prediction |

Note: Predicted values are estimates and should be confirmed by experimental determination.

Section 2: Experimental Determination of Physicochemical Properties

For drug development and scientific research, experimentally determined data is the gold standard. The following section outlines detailed, self-validating protocols for determining the key physicochemical properties of this compound.

Equilibrium Solubility Determination

Rationale: Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The equilibrium solubility method, often referred to as the shake-flask method, is considered the benchmark for determining the thermodynamic solubility of a compound.[3] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Experimental Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container. The excess solid ensures that the solution becomes saturated.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound's dissolution rate.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both an acidic carboxylic acid group and a basic pyridine nitrogen, determining the pKa values is crucial for understanding its ionization state at different pH levels, which in turn affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

Experimental Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[6]

-

Titration Setup: Place the sample solution in a thermostatted vessel and purge with an inert gas (e.g., nitrogen or argon) to remove dissolved carbon dioxide. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Octanol-Water Partition Coefficient (logP) Determination

Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes and its overall pharmacokinetic profile. The shake-flask method is the traditional and most reliable method for logP determination.[2][3]

Experimental Protocol:

-

Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Shake the mixture for a set period (e.g., 2-4 hours) at a constant temperature to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Section 3: Spectral Data Analysis (Expected)

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm). The proton on the carbon between the nitrogen and the chloro group, and the proton on the carbon adjacent to the methyl group will appear as singlets due to the lack of adjacent protons.

-

Carboxylic Acid Proton: A broad singlet is expected for the acidic proton of the carboxylic acid group, typically in the downfield region (δ 10-13 ppm).

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the upfield region (δ 2.0-3.0 ppm).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule, as there is no plane of symmetry that would make any carbons equivalent.[7]

-

Carbonyl Carbon: The carbon of the carboxylic acid group will appear significantly downfield (δ 160-185 ppm).[8]

-

Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative chlorine and nitrogen atoms will be further downfield.

-

Methyl Carbon: The carbon of the methyl group will appear in the upfield region (δ 15-30 ppm).

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band will be present around 1700-1760 cm⁻¹, characteristic of the carbonyl group.[10]

-

C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Alkyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.[11]

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

Section 4: Safety and Handling

Based on available supplier safety data sheets, this compound should be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a compound with significant potential, for which a thorough understanding of its physicochemical properties is essential for its effective application. While experimental data is currently sparse, this guide provides a robust framework for its characterization. The predicted values offer a starting point for research endeavors, and the detailed experimental protocols empower scientists to generate the high-quality data necessary for advancing drug discovery and materials science.

References

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). pKa Values from Potentiometric Titrations in 20% AN Medium. [Link]

-

ResearchGate. (n.d.). Determination of the pK a values of some pyridine derivatives by computational methods. [Link]

-

Pearson. (n.d.). How many signals would you expect to see in the 1H NMR spectrum of.... [Link]

-

National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ResearchGate. (2013). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

AccelaChemBio. (n.d.). 951030-56-1,this compound. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Pearson. (n.d.). Bruice - Organic Chemistry 8th Edition - Chapter 15. [Link]

-

ChemRxiv. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

-

Rowan University. (2025). Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. [Link]

-

Rowan Scientific. (2025). How to Predict pKa. [Link]

-

Research Outreach. (2023). pKa prediction from ab initio calculations. [Link]

-

ADMET & DMPK. (2020). Can small drugs predict the intrinsic aqueous solubility of 'beyond Rule of 5' big drugs?. [Link]

-

Combinatorial Chemistry & High Throughput Screening. (n.d.). Predicting the pKa of Small Molecules. [Link]

-

National Center for Biotechnology Information. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Center for Biotechnology Information. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. [Link]

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. [Link]

-

YouTube. (2018). How To Determine The Number of Signals In a H NMR Spectrum. [Link]

-

Hrčak. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. [Link]

-

OpenStax. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Chemaxon. (n.d.). Theory of aqueous solubility prediction. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

ResearchGate. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. [Link]

-

ResearchGate. (n.d.). Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. [Link]

-

PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

Sources

- 1. 951030-56-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-5-methylisonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary, industrially relevant routes are detailed: the direct oxidation of 2-chloro-5-methylpyridine and a two-step process involving ammoxidation to a nitrile intermediate followed by hydrolysis. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations for each synthetic choice. All protocols are supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are integral to the development of novel therapeutics, making robust and scalable synthetic routes to this compound highly sought after. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the isonicotinic acid scaffold provides multiple points for chemical modification, allowing for the exploration of diverse chemical spaces in drug discovery programs. This guide will explore the most prominent and practical methods for its synthesis, providing a detailed, evidence-based framework for its preparation.

Part 1: Synthesis via Direct Oxidation of 2-Chloro-5-methylpyridine

This pathway is a convergent and efficient approach that hinges on the selective oxidation of the methyl group of a readily accessible precursor, 2-chloro-5-methylpyridine.

Synthesis of the Precursor: 2-Chloro-5-methylpyridine

The synthesis of 2-chloro-5-methylpyridine is a critical first step. A common and industrially viable method starts from 3-methylpyridine (β-picoline).

The direct chlorination of 3-methylpyridine can be achieved, though it often results in a mixture of isomers. However, processes have been developed to enhance the selectivity for the desired 2-chloro-5-methylpyridine.

-

Expertise & Experience: The choice of chlorinating agent and reaction conditions is paramount to controlling the regioselectivity of the chlorination. Gaseous chlorine in the presence of a catalyst is a common industrial method.

Experimental Protocol: Chlorination of 3-Methylpyridine

Materials:

-

3-Methylpyridine (I)

-

Chlorine gas

-

Water (as reaction medium)

-

Catalyst (e.g., a proprietary catalyst as mentioned in the literature)[1]

-

Sodium hydroxide solution (for neutralization)

Procedure:

-

In a suitable reactor, charge 3-methylpyridine and water as the reaction medium.

-

Introduce the catalyst to the mixture.

-

Heat the reaction mixture to a temperature between 40-60°C.

-

Introduce chlorine gas into the reaction mixture at a controlled rate.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion of 3-methylpyridine is achieved.

-

Upon completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

The organic phase containing 2-chloro-5-methylpyridine (II) is then separated and purified by distillation.

Oxidation of 2-Chloro-5-methylpyridine to this compound

The selective oxidation of the 5-methyl group to a carboxylic acid is the key transformation in this pathway. Strong oxidizing agents are typically employed, and reaction conditions must be carefully controlled to prevent over-oxidation or degradation of the pyridine ring. While a direct protocol for this specific substrate is not widely published, a strong precedent is set by the oxidation of a similar compound, 2-chloro-4-methyl-5-nitropyridine.[2]

-

Expertise & Experience: The choice of oxidizing agent is critical. Chromium trioxide in concentrated hydrochloric acid provides a powerful and effective system for this type of transformation. The acid serves both as a solvent and to protonate the pyridine nitrogen, which can influence the reactivity of the ring.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

Materials:

-

2-Chloro-5-methylpyridine

-

Concentrated hydrochloric acid

-

Chromium trioxide (CrO₃)

-

Ice

Procedure:

-

Dissolve 2-chloro-5-methylpyridine in concentrated hydrochloric acid in a reaction vessel and cool the mixture to 0°C in an ice bath.

-

Slowly add chromium trioxide to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, continue stirring at 0°C for one hour.

-

Gradually warm the reaction mixture to room temperature and continue stirring overnight.

-

Monitor the reaction for completion using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, slowly pour the mixture into a beaker containing a large volume of ice water to precipitate the product.

-

Warm the mixture to room temperature and filter the solid product.

-

Wash the collected solid thoroughly with distilled water and dry under a vacuum to yield this compound.[2]

Data Presentation: Summary of the Direct Oxidation Pathway

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1. Chlorination | 3-Methylpyridine | Cl₂, Catalyst, H₂O | 2-Chloro-5-methylpyridine | High | [1] |

| 2. Oxidation | 2-Chloro-5-methylpyridine | CrO₃, conc. HCl | This compound | ~78% (analogous) | [2] |

Visualization: Direct Oxidation Pathway

Caption: Synthesis of this compound via Direct Oxidation.

Part 2: Synthesis via Ammoxidation and Hydrolysis

This alternative pathway offers a robust method that avoids the use of heavy metal oxidants. It proceeds through a nitrile intermediate, which is then hydrolyzed to the final carboxylic acid.

Ammoxidation of 2-Chloro-5-methylpyridine to 2-Chloro-5-cyanopyridine

Ammoxidation is a powerful industrial process for converting methyl groups on aromatic rings to nitriles using ammonia and oxygen in the presence of a catalyst.[3] This method is highly effective for the synthesis of cyanopyridines from methylpyridines.[4]

-

Expertise & Experience: The catalyst is the heart of the ammoxidation process. Vanadium and molybdenum oxides are commonly used.[3] The reaction is typically carried out in the gas phase at elevated temperatures. The precise control of temperature, pressure, and reactant ratios is crucial for achieving high selectivity and yield.

Conceptual Experimental Protocol: Ammoxidation of 2-Chloro-5-methylpyridine

Materials:

-

2-Chloro-5-methylpyridine

-

Ammonia (NH₃)

-

Oxygen (O₂) or Air

-

Vanadium-based or Molybdenum-based catalyst

Procedure:

-

Vaporize 2-chloro-5-methylpyridine and mix it with ammonia and oxygen or air in a specific molar ratio.

-

Pass the gaseous mixture through a heated reactor containing the ammoxidation catalyst.

-

Maintain the reaction temperature and pressure within the optimal range for the specific catalyst used.

-

The product stream, containing 2-chloro-5-cyanopyridine, is then cooled to condense the product.

-

The crude 2-chloro-5-cyanopyridine can be purified by distillation or recrystallization.

Hydrolysis of 2-Chloro-5-cyanopyridine to this compound

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be more straightforward to work up.[5]

-

Trustworthiness: The hydrolysis of cyanopyridines is a well-established and reliable reaction. The choice between acidic and basic conditions often depends on the stability of the other functional groups in the molecule and the ease of product isolation.

Experimental Protocol: Hydrolysis of 2-Chloro-5-cyanopyridine

Materials:

-

2-Chloro-5-cyanopyridine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

Hydrochloric acid (for acidification)

-

Water

Procedure:

-

In a round-bottom flask, suspend or dissolve 2-chloro-5-cyanopyridine in an aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

Dry the product under a vacuum to obtain this compound.[5]

Data Presentation: Summary of the Ammoxidation-Hydrolysis Pathway

| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1. Ammoxidation | 2-Chloro-5-methylpyridine | NH₃, O₂, Catalyst | 2-Chloro-5-cyanopyridine | High (Industrial) | [3][4] |

| 2. Hydrolysis | 2-Chloro-5-cyanopyridine | NaOH or KOH, then HCl | This compound | High | [5] |

Visualization: Ammoxidation-Hydrolysis Pathway

Caption: Synthesis via Ammoxidation and Subsequent Hydrolysis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways. The direct oxidation of 2-chloro-5-methylpyridine offers a more convergent route, while the ammoxidation-hydrolysis sequence provides an alternative that avoids the use of stoichiometric heavy metal oxidants and is well-suited for large-scale industrial production. The choice of pathway will depend on factors such as available equipment, cost of reagents, and desired scale of production. Both routes, when optimized, provide reliable access to this important building block for the advancement of pharmaceutical and chemical research.

References

-

PrepChem. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.

- Lonza AG. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. U.S.

- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347.

-

Wikipedia. (2023). Ammoxidation. Retrieved from [Link]

-

(2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]

- Novartis AG. (2006). Process for preparation of isonicotinic acid derivatives.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Neonicotinoids Using 2-Chloro-5-methylpyridine.

- Bower, J. F., & Williams, J. M. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(32), 8448–8452.

- Sembaev, D. Kh., Yugay, O. K., & Klepikova, S. G. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal, 6(2), 127-131.

- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Method for preparing 2-chloronicotinic acid.

- Yuki Gosei Kogyo Co., Ltd. (1981). Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

- Zhejiang Hisun Pharmaceutical Co., Ltd. (2008). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Aries, R. S. (1957). Oxidation of methyl-pyridines. U.S.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Mastering Organic Synthesis: The Importance of Versatile Chemical Building Blocks.

-

Accela ChemBio Inc. (n.d.). 951030-56-1,this compound. Retrieved from [Link]

- Ishihara Sangyo Kaisha, Ltd. (1985). Process for producing chloronicotinic acid compounds.

- Syngenta Participations AG. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. U.S.

- Labsolu. (n.d.). This compound.

- Dow AgroSciences LLC. (2017). Process for making 2-chloro-5-methylpyridine. U.S.

- Echemi. (2024). This compound factory direct white raw powder high quality.

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Imperial Chemical Industries PLC. (1984). Preparation of 2-chloro-5-methylpyridine.

Sources

- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 2. 2-Chloro-5-nitro isonicotinic acid | 907545-47-5 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Chloro-5-methylisonicotinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloro-5-methylisonicotinic acid, a key building block in pharmaceutical and agrochemical research. In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical analysis, detailed experimental protocols for data acquisition, and a thorough interpretation of the predicted spectroscopic data. The causality behind spectral features is explained to provide field-proven insights, ensuring a robust understanding of the molecule's structural properties.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₆ClNO₂, is a substituted pyridine derivative. The unique arrangement of a chloro group, a methyl group, and a carboxylic acid on the isonicotinic acid scaffold makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules. The precise characterization of its chemical structure is paramount for ensuring the purity, identity, and quality of downstream products in drug discovery and development pipelines. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular composition. This guide will explore the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to build a complete structural portrait of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.1 | Singlet | - | 1H |

| H-6 | ~8.5 | Singlet | - | 1H |

| -CH₃ | ~2.4 | Singlet | - | 3H |

| -COOH | ~13.0 | Broad Singlet | - | 1H |

Causality of Predicted Chemical Shifts:

-

Aromatic Protons (H-3 and H-6): The protons on the pyridine ring are in a deshielded environment due to the ring current effect. The electron-withdrawing nature of the nitrogen atom and the chlorine atom further deshields these protons, leading to chemical shifts in the downfield region (~8.1-8.5 ppm). The lack of adjacent protons results in singlet multiplicities for both H-3 and H-6.

-

Methyl Protons (-CH₃): The methyl group protons are attached to the aromatic ring and will appear as a singlet at approximately 2.4 ppm.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically around 13.0 ppm, and its position can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~145 |

| C-5 | ~138 |

| C-6 | ~150 |

| -CH₃ | ~18 |

| -COOH | ~168 |

Causality of Predicted Chemical Shifts:

-

Aromatic Carbons: The carbon atoms of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbon attached to the chlorine (C-2) and the nitrogen-adjacent carbons (C-2 and C-6) are expected to be the most deshielded. The chemical shifts are influenced by the substituent effects.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region, at approximately 18 ppm.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is predicted to be around 168 ppm.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

Diagram 1: Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is a good choice due to its ability to dissolve carboxylic acids and its high boiling point.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and match the probe to the correct frequencies for ¹H and ¹³C.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to singlets for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Spectrum

The FT-IR spectrum of this compound will be characterized by absorptions corresponding to the O-H and C=O stretches of the carboxylic acid, C-H stretches of the methyl and aromatic groups, C=C and C=N stretches of the pyridine ring, and the C-Cl stretch.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (methyl) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=C and C=N stretch (aromatic ring) | 1550-1600 | Medium-Strong |

| C-Cl stretch | 700-800 | Medium |

Causality of Predicted Absorption Bands:

-

O-H Stretch: The carboxylic acid will likely exist as a hydrogen-bonded dimer in the solid state, giving rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: The carbonyl group of the carboxylic acid will produce a strong, sharp absorption band around 1700-1725 cm⁻¹.

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring will result in one or more bands in the 1550-1600 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region, between 700 and 800 cm⁻¹.

Experimental Protocol for FT-IR Data Acquisition

Diagram 2: Experimental Workflow for FT-IR Spectroscopy

Caption: Workflow for acquiring FT-IR spectra using ATR.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

Collect the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

If necessary, an ATR correction can be applied to the data to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum

For this compound (C₇H₆ClNO₂), the expected nominal molecular weight is 171 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion.

Expected Observations:

-

Molecular Ion (M⁺): A molecular ion peak will be observed at m/z 171.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an (M+2)⁺ peak at m/z 173 will be observed with an intensity of approximately one-third of the M⁺ peak.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A fragment at m/z 154 corresponding to the loss of a hydroxyl radical from the carboxylic acid.

-

Loss of -COOH (M-45): A fragment at m/z 126 resulting from the cleavage of the carboxylic acid group.

-

Decarboxylation (M-44): A fragment at m/z 127 corresponding to the loss of CO₂.

-

Diagram 3: Predicted Fragmentation of this compound

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology (using Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Setup:

-

Set up the mass spectrometer with an ESI source.

-

Optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to achieve a stable spray and efficient ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Conclusion

This technical guide has provided a detailed, predicted spectroscopic profile of this compound. By integrating predictive data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry with established theoretical principles and detailed experimental protocols, a comprehensive understanding of the molecule's structural features has been established. The causality-driven interpretations of the predicted spectra offer valuable insights for researchers working with this compound, ensuring a solid foundation for its identification and characterization in various scientific applications. The provided protocols serve as a robust starting point for obtaining high-quality experimental data.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

2-Chloro-5-methylisonicotinic acid molecular structure

An In-Depth Technical Guide to 2-Chloro-5-methylisonicotinic Acid: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic identity, logical synthesis pathways, and functional utility as a versatile chemical intermediate.

Introduction and Strategic Importance

This compound (CAS No: 951030-56-1) belongs to the family of substituted pyridine carboxylic acids.[1] The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The specific arrangement of substituents on this molecule—a chlorine atom, a methyl group, and a carboxylic acid—provides a unique combination of reactivity and functionality, making it a valuable starting material for creating more complex molecular entities.

The chlorine atom at the 2-position is particularly noteworthy. Its presence activates the pyridine ring for nucleophilic aromatic substitution reactions, allowing for the strategic introduction of various nucleophiles to build molecular diversity. The carboxylic acid at the 4-position (the "iso" position) offers a handle for amide bond formation, esterification, or other derivatizations, while the methyl group at the 5-position provides a point for potential metabolic blocking or further functionalization. Understanding the interplay of these features is crucial for its effective use in synthesis.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The substituents are arranged as follows:

-

A chloro group at position 2.

-

A methyl group at position 5.

-

A carboxylic acid group at position 4, defining it as an isonicotinic acid derivative.

The molecule is planar due to the sp² hybridization of the atoms in the aromatic ring.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 951030-56-1 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1][2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Purity | ≥95% (Typical) | [1] |

| Appearance | White to pale yellow solid | [3] |

| Storage | 2-8°C, often under inert gas | [1][2] |

| SMILES | ClC=1C=C(C(=O)O)C(=CN1)C | [1] |

| InChI | InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) | [2] |

A Logic-Driven Approach to Synthesis

While specific, scaled-up proprietary synthesis routes may vary, a logical and common strategy for constructing such a molecule involves the modification of a pre-existing, functionalized pyridine ring. A plausible laboratory-scale synthesis can be conceptualized starting from a suitable precursor like 2-amino-5-methylpyridine, leveraging well-established pyridine chemistry.

The causality behind this proposed pathway is as follows:

-

Diazotization-Sandmeyer Reaction: The amino group at the 2-position is an excellent handle. It can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly reactive and can be displaced by a chloride ion in a Sandmeyer-type reaction using a copper(I) chloride catalyst to install the chloro group. This is a classic and reliable method for introducing halogens onto aromatic rings where an amino group is present.

-

Oxidation: The final step would involve the selective oxidation of the methyl group at the 4-position (if starting from a lutidine derivative) or introduction and subsequent hydrolysis of a nitrile group to form the carboxylic acid. This step requires careful selection of an oxidizing agent (e.g., KMnO₄, SeO₂) that will not aggressively degrade the pyridine ring.

Caption: Reactivity map of this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group makes the chlorine atom at the 2-position an excellent leaving group. This allows for its displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct route to 2-substituted isonicotinic acid derivatives. This reaction is fundamental to building libraries of potential drug candidates. [4]* Amide Bond Formation: The carboxylic acid is readily converted into amides using standard peptide coupling reagents (e.g., HATU, EDC). This allows for the molecule to be linked to other fragments, peptides, or pharmacophores, which is a cornerstone of modern drug design.

-

Scaffold Hopping and Bioisosteric Replacement: This molecule and its derivatives can serve as bioisosteres for other aromatic systems, such as substituted phenyl groups. Replacing a core scaffold in a known drug with this pyridine-based structure can modulate properties like solubility, metabolic stability, and target engagement.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: It is generally classified as an irritant. [2][5] * Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2] * GHS Pictogram: GHS07 (Exclamation mark). [2][6] * Signal Word: Warning. [2][6]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Avoid dust formation. [5]Do not get in eyes, on skin, or on clothing. [5] * Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere like argon to ensure long-term stability. [2] * Incompatible with strong oxidizing agents, strong acids, and strong bases. [5]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for chemical innovation. Its molecular structure offers a robust and versatile platform for creating diverse and complex molecules. A thorough understanding of its properties, reactivity, and spectroscopic signatures—as detailed in this guide—empowers researchers to fully leverage its potential in the rational design and synthesis of next-generation pharmaceuticals and functional materials.

References

-

This compound Properties. ASTATECH.

-

Safety Data Sheet - 2-Chloronicotinic acid. Fisher Scientific. (Note: A representative SDS for a closely related compound, general safety principles apply).

-

This compound; CAS No. 951030-56-1. ChemShuttle.

-

2-Chloro-5-methylnicotinic acid Safety Information. Sigma-Aldrich. (Note: Data for the nicotinic isomer, hazard classifications are similar).

-

Safety Data Sheet. MG Chemicals. (Note: A general chemical SDS example illustrating standard safety information).

-

Safety Data Sheet. Sigma-Aldrich. (Note: A representative SDS illustrating standard safety protocols).

-

This compound Documentation. BLD Pharm.

-

2-Chloro-6-methylisonicotinic acid Safety Data Sheet. Apollo Scientific. (Note: SDS for an isomer, providing relevant handling advice).

-

The preparation Of 2-chloro-5-methylnicotinic acid. PrepChem.com.

-

2-Chloro-5-methylnicotinic acid Properties. Ambeed.

-

Synthesis and applications of 2-Chloro-5-nitronicotinic acid. Guidechem. (Note: Synthesis of a related nitro analog, demonstrating pyridine chemistry).

-

This compound 95%. Chempure.

-

This compound Product Description. Echemi.

-

Spectroscopy Data for Undergraduate Teaching. ERIC. (Note: A general reference for the application of spectroscopic data in education).

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

-

Structure Determination from Spectra. YouTube. (Note: An educational resource on the principles of spectroscopic structure determination).

Sources

- 1. This compound; CAS No.: 951030-56-1 [chemshuttle.com]

- 2. labsolu.ca [labsolu.ca]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-5-methylnicotinic acid AldrichCPR 66909-30-6 [sigmaaldrich.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Systematic Guide to Determining the Solubility of 2-Chloro-5-methylisonicotinic Acid in Organic Solvents

Executive Summary

This technical guide, therefore, presents a systematic and scientifically grounded approach for researchers, scientists, and drug development professionals to comprehensively characterize the solubility profile of 2-Chloro-5-methylisonicotinic acid. Instead of merely presenting unavailable data, we provide the theoretical framework and detailed, field-proven experimental protocols necessary to generate this critical information in-house. The guide combines theoretical prediction using Hansen Solubility Parameters (HSP) with the "gold standard" experimental shake-flask method, empowering researchers to make informed solvent selection decisions and accelerate their development timelines.

Molecular Profile and its Predicted Influence on Solubility

The solubility of a compound is dictated by its physicochemical properties. While experimental data for this compound is scarce, we can infer its likely behavior by analyzing its structure and comparing it to related compounds like isonicotinic acid.

Molecular Structure:

The key functional groups that govern its solubility are:

-

Isonicotinic Acid Backbone: The pyridine ring provides a degree of aromatic character, while the nitrogen atom is a hydrogen bond acceptor. The carboxylic acid group is highly polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.[2] Isonicotinic acid itself is soluble in hot water and polar organic solvents but insoluble in nonpolar solvents like benzene.[3]

-

Chloro Group: The electronegative chlorine atom at the 2-position withdraws electron density from the pyridine ring, which can influence the pKa of the carboxylic acid and the overall dipole moment of the molecule.

-

Methyl Group: The methyl group at the 5-position is a small, nonpolar, hydrophobic group. Its presence will slightly increase the lipophilicity of the molecule compared to its non-methylated counterpart, likely decreasing solubility in highly polar solvents and increasing it in less polar ones.

Based on this structure, we can predict that this compound will be an acidic compound with moderate polarity. It is expected to exhibit preferential solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model, which is based on the principle that "like dissolves like".[4][5] Every molecule, whether a solute or a solvent, is assigned three parameters that quantify its cohesive energy:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (in MPa⁰⁵) can be plotted as coordinates in a 3D "Hansen space".[5] Solvents that are close to the solute in this space are highly likely to be good solvents. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = sqrt(4*(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²)

While the exact HSP values for this compound are unknown, they can be determined experimentally by measuring its solubility in a range of well-characterized solvents.[6] For initial screening, a researcher can estimate the compound's HSP based on its structure and then select solvents with similar parameters for experimental testing.

Below is a table of HSP values for common organic solvents relevant to pharmaceutical and chemical development.

Table 1: Hansen Solubility Parameters for Common Organic Solvents

| Solvent | CAS RN | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) |

|---|---|---|---|---|

| n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

| Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| 2-Propanol (IPA) | 67-63-0 | 15.8 | 6.1 | 16.4 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 |

| Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 17.4 | 13.7 | 11.3 |

Source: Data compiled from various sources, including Hansen (2007) and online databases.[7]

Experimental Determination of Thermodynamic Solubility

Theoretical predictions provide guidance, but empirical measurement is essential for accurate data. The equilibrium shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[8]

Protocol: Equilibrium Shake-Flask Method

This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid compound.

Materials & Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~20-50 mg of solid to 2 mL of the chosen solvent.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. For many compounds, 24 to 72 hours is required. Causality Note: This extended agitation ensures that the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. Causality Note: This step is critical to avoid aspirating solid particles during sampling, which would artificially inflate the measured solubility.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemical-resistant syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of this compound by comparing the instrument response to a pre-established calibration curve.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination process.

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Interpretation and Solvent Selection

Once solubility has been determined across a range of solvents, the data should be tabulated for clear comparison.

Table 2: Example Solubility Data Table for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Classification |

|---|---|---|